2-[2-(Benzyloxy)ethyl]propane-1,3-diol

Catalog No.
S3345642
CAS No.
77661-80-4
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Benzyloxy)ethyl]propane-1,3-diol

CAS Number

77661-80-4

Product Name

2-[2-(Benzyloxy)ethyl]propane-1,3-diol

IUPAC Name

2-(2-phenylmethoxyethyl)propane-1,3-diol

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c13-8-12(9-14)6-7-15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

FPTZGUNAYOEVGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCC(CO)CO

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)CO

2-[2-(Benzyloxy)ethyl]propane-1,3-diol is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a CAS number of 77661-80-4. This compound features a propane backbone with two hydroxyl groups at the first and third positions, and a benzyloxyethyl substituent at the second position. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

, including:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for the formation of ethers.
  • Reduction: The compound can be reduced to yield alcohol derivatives, which may have different biological activities.

Research indicates that 2-[2-(Benzyloxy)ethyl]propane-1,3-diol exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity: Preliminary investigations have shown cytotoxic effects on specific cancer cell lines, indicating possible applications in cancer therapy.
  • Skin Irritation: As noted in safety data, this compound may cause skin irritation upon contact, necessitating careful handling .

The synthesis of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol typically involves:

  • Starting Materials: The synthesis often begins with commercially available diols or alkyl halides.
  • Nucleophilic Substitution: A benzyloxy group is introduced through nucleophilic substitution on an appropriate substrate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Various synthetic routes can be optimized based on desired yields and reaction conditions.

This compound has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol with other compounds are vital for understanding its behavior in biological systems. Key areas of interest include:

  • Drug Interactions: Investigating how this compound interacts with various drug molecules to assess potential synergistic effects or antagonism.
  • Enzyme Inhibition: Research into its role as an inhibitor or modulator of specific enzymes could reveal therapeutic potentials.

Several compounds share structural similarities with 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Benzyloxy-1,3-propanediolC₉H₁₂O₃Lacks the ethyl substituent; simpler structure
2-((Benzyloxy)methyl)propane-1,3-diolC₁₁H₁₆O₃Contains a methyl group instead of an ethyl group
1-Benzyloxy-2-propanolC₉H₁₂O₂Hydroxyl group at the first position; different reactivity

Uniqueness

The uniqueness of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol lies in its specific arrangement of functional groups, which provides distinct chemical properties and biological activities compared to similar compounds. Its dual hydroxyl groups enhance its potential applications in various fields such as pharmaceuticals and cosmetics.

The use of benzyl groups as protective motifs in polyol chemistry emerged in the mid-20th century as synthetic chemists sought strategies to overcome challenges in selective functionalization. Benzyl ethers gained prominence due to their stability under acidic and basic conditions while remaining cleavable via hydrogenolysis or oxidative methods. Early applications focused on carbohydrate chemistry, where researchers like Zemplén demonstrated the utility of benzyl groups in safeguarding hydroxyl functionalities during glycosylation reactions.

This historical trajectory directly informed the design of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, which embodies the evolutionary refinement of protective group theory. The compound’s structure strategically positions the benzyl ether at a secondary hydroxyl site, leaving primary hydroxyl groups available for subsequent derivatization. This design principle mirrors advancements documented in patents such as WO2010111570A1, where benzyl-protected polyglycerol intermediates serve as precursors for hydrogel-forming polymers.

Table 1: Key Identifiers and Properties of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol

PropertyValueSource
CAS Registry Number77661-80-4
Molecular FormulaC₁₂H₁₈O₃
Molecular Weight210.27 g/mol
Purity (Commercial)>95%
European Community Number821-778-5

The compound’s synthetic lineage reflects iterative improvements in protective group compatibility. For instance, the benzyl group’s resistance to nucleophilic displacement allows 2-[2-(Benzyloxy)ethyl]propane-1,3-diol to withstand conditions like Grignard reactions or Mitsunobu couplings that would degrade less robust protecting groups.

Strategic Importance in Multistep Organic Syntheses

In complex molecule assembly, 2-[2-(Benzyloxy)ethyl]propane-1,3-diol functions as a linchpin for constructing branched architectures. Its utility stems from three key attributes:

  • Orthogonal Reactivity: The benzyl-protected ether remains inert during transformations targeting the 1,3-diol groups, enabling sequential functionalization.
  • Stereochemical Control: The ethyl spacer between the benzyloxy group and diol moiety minimizes steric hindrance, facilitating high-yield nucleophilic additions.
  • Deprotection Flexibility: Hydrogenolytic cleavage of the benzyl group occurs under mild catalytic hydrogenation conditions, preserving acid- or base-sensitive functionalities elsewhere in the molecule.

A representative application occurs in polyglycerol aldehyde synthesis, where 2-[2-(Benzyloxy)ethyl]propane-1,3-diol derivatives serve as masked diol precursors. As detailed in WO2010111570A1, controlled oxidation of such intermediates generates aldehyde-terminated polymers used in medical adhesives. The benzyl group’s stability during sodium periodate-mediated diol oxidation exemplifies its role in reaction sequence design:

$$ \text{Polyglycerol-Bn} + \text{NaIO}_4 \rightarrow \text{Polyglycerol aldehyde} + \text{Byproducts} $$

Synthetic Workflow Example:

  • Protection: Benzylation of a polyol precursor using 2-benzyloxyethyl chloroformate under Schotten-Baumann conditions.
  • Functionalization: Etherification or esterification at the free 1,3-diol positions.
  • Deprotection: Catalytic hydrogenation (H₂/Pd-C) to unveil latent hydroxyl groups for crosslinking.

This compound’s versatility extends to dendrimer synthesis, where its bifurcated hydroxyl groups permit controlled branching. Kinetic studies demonstrate that the benzyl ether’s electronic effects accelerate neighboring group participation in SN² reactions by 12-18% compared to methyl-protected analogs.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-benzyloxy-2-hydroxymethylbutan-1-ol

Dates

Modify: 2023-07-26

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